

An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-fluoropyridine-3-carboxylate

Cat. No.: B072951

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluoropyridine-3-carboxylate, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The incorporation of a fluorine atom into the pyridine ring can profoundly alter the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2]} These modifications make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} This document provides a comprehensive overview of its properties, synthesis, safety, and potential applications.

Chemical and Physical Properties

Methyl 6-fluoropyridine-3-carboxylate is typically found as flakes or a solid at room temperature. Its key properties are summarized below.

Property	Value	Reference
IUPAC Name	methyl 6-fluoropyridine-3-carboxylate	[3]
Synonyms	Methyl 6-fluoronicotinate, 6-Fluoronicotinic acid methyl ester	[3][4][5][6]
CAS Number	1427-06-1	[3][4][7][8]
Molecular Formula	C ₇ H ₆ FNO ₂	[3][7][8]
Molecular Weight	155.13 g/mol	[3][7][8]
Melting Point	48-52 °C	[3]
Flash Point	98.9 °C (210.0 °F)	
Appearance	Flakes	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

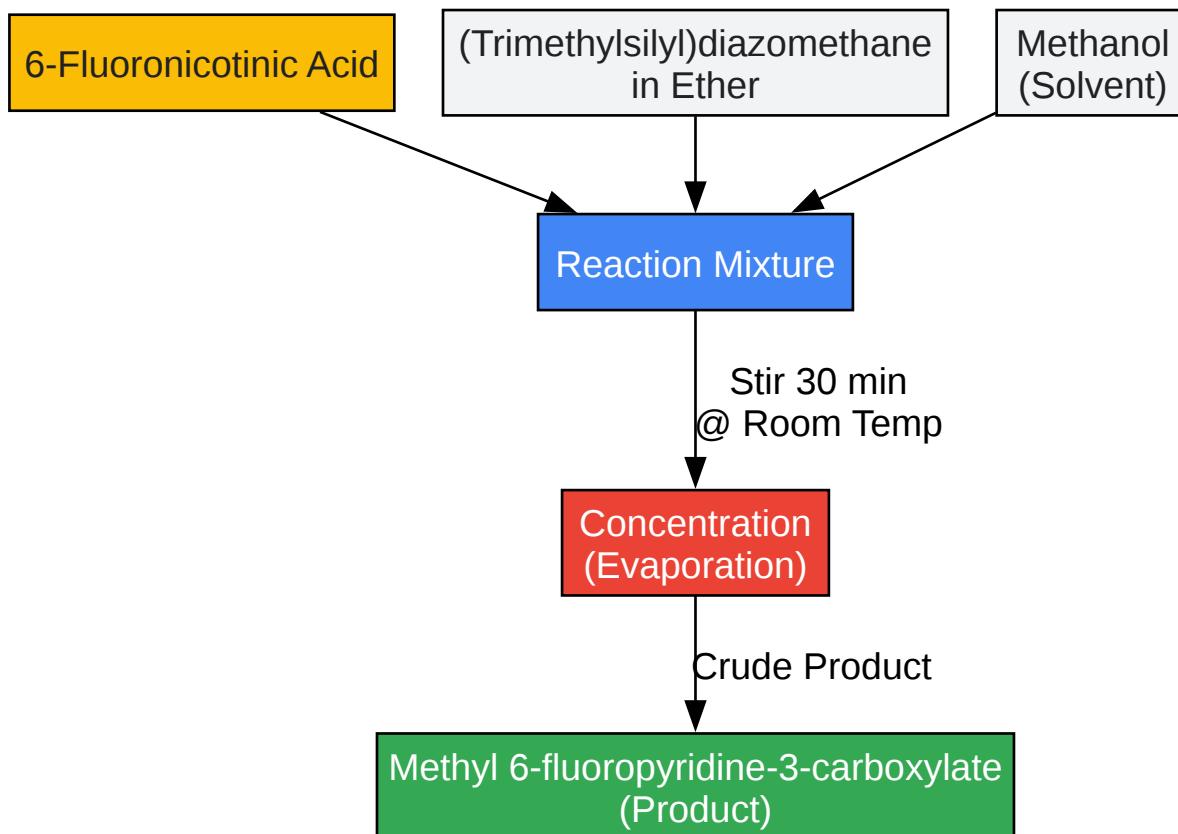
Spectroscopy	Data	Reference
¹ H NMR	(600 MHz, DMSO-d ₆) δ: 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H)	[5]
Mass Spec (ESIMS)	Calculated (M+H) ⁺ : 156.0, Found: 156.1	[5]

Synthesis and Experimental Protocols

The primary route for synthesizing **Methyl 6-fluoropyridine-3-carboxylate** involves the esterification of its carboxylic acid precursor, 6-fluoronicotinic acid.

Experimental Protocol: Esterification of 6-Fluoronicotinic Acid[6]

This protocol describes the synthesis via methylation using (trimethylsilyl)diazomethane.


Materials:

- 6-Fluoronicotinic acid (1 equivalent)
- Methanol (approx. 3.7 M solution)
- (Trimethylsilyl)diazomethane (2 M solution in ether, 6 equivalents)

Procedure:

- Dissolve 6-fluoronicotinic acid (e.g., 255 mg, 1.32 mmol) in methanol (5 mL) at room temperature.
- To the solution, add (trimethylsilyl)diazomethane (4.0 mL of a 2 M ether solution, 8.0 mmol).
- Stir the reaction mixture at room temperature for 30 minutes.
- After 30 minutes, concentrate the reaction mixture under reduced pressure.
- The resulting crude **Methyl 6-fluoropyridine-3-carboxylate** (e.g., 129 mg, 47% yield) can often be used without further purification.

Synthesis Workflow of Methyl 6-fluoropyridine-3-carboxylate

[Click to download full resolution via product page](#)

Synthesis of **Methyl 6-fluoropyridine-3-carboxylate**.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as hazardous, and the following information should be noted.

Safety Aspect	Details	Reference
Signal Word	Danger	
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation mark)	
Hazard Statements	H302: Harmful if swallowedH318: Causes serious eye damage	
Precautionary Statements	P264, P270, P280, P301 + P312, P305 + P351 + P338, P501	
Hazard Classifications	Acute Toxicity 4 (Oral), Eye Damage 1	
Personal Protective Equipment (PPE)	Dust mask (type N95), eyeshields, gloves	
Storage Class	11 (Combustible Solids)	

Applications in Research and Drug Development

While specific biological activities for **Methyl 6-fluoropyridine-3-carboxylate** are not extensively documented in the provided results, its structural motifs are prevalent in compounds with significant pharmacological applications. Fluorinated heterocycles are key components in modern drug design.

- Scaffold for Medicinal Chemistry: Pyridine carboxylates serve as versatile scaffolds. The fluorine substituent can enhance metabolic stability and receptor binding affinity, making this compound a desirable starting material for creating libraries of novel drug candidates.[\[1\]](#)[\[2\]](#)
- Precursor for Biologically Active Molecules: Related structures, such as thieno[3,2-b]pyridine carboxylates, have been investigated for their potential as anti-cancer agents against hepatocellular carcinoma and triple-negative breast cancer.[\[9\]](#)[\[10\]](#)
- Agrochemicals: The properties conferred by fluorination are also advantageous in the development of next-generation pesticides and herbicides.[\[11\]](#)

- Antitubercular Research: Pyrimidine carboxamide derivatives, a related class of compounds, have been identified as having potential antitubercular activity, suggesting that pyridine-based structures are a promising area for infectious disease research.[12]

The utility of **Methyl 6-fluoropyridine-3-carboxylate** lies in its potential as a foundational element for synthesizing more complex molecules with tailored biological activities. Further research into its derivatives could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 6-FLUORONICOTINIC ACID METHYL ESTER | 1427-06-1 [chemicalbook.com]
- 6. Methyl 6-Fluoronicotinate; Methyl 6-Fluoropyridine-3-carboxylate; 6-Fluoronicotinic Acid Methyl Ester; 6-Fluoropyridine-3-carboxylic Acid Methyl Ester; methyl 6-fluoropyridine-3-carboxylate | Chemrio [chemrio.com]
- 7. scbt.com [scbt.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 12. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and

Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072951#iupac-name-methyl-6-fluoropyridine-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com